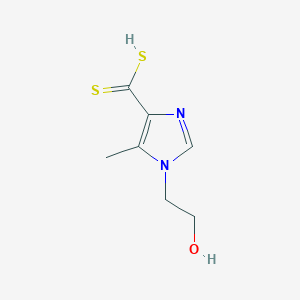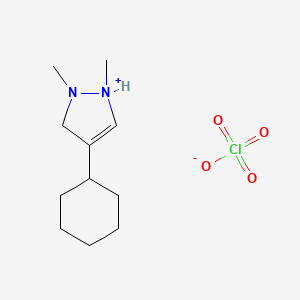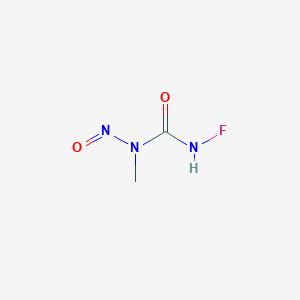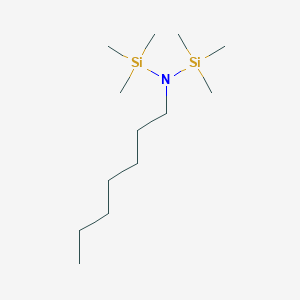![molecular formula C9H18O3P+ B14375395 (1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium CAS No. 88647-95-4](/img/structure/B14375395.png)
(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium is a chemical compound with the molecular formula C9H19O2P. This compound is known for its unique structure, which includes a hydroxyethyl group and a methylcyclohexyl group bonded to an oxophosphanium moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium typically involves the reaction of 4-methylcyclohexanol with diethyl phosphite in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
4-Methylcyclohexanol+Diethyl phosphiteCatalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphines.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium involves its interaction with specific molecular targets. The hydroxyethyl group allows for hydrogen bonding with target molecules, while the oxophosphanium moiety can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound has broader applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
88647-95-4 |
|---|---|
Formule moléculaire |
C9H18O3P+ |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
1-hydroxyethyl-(4-methylcyclohexyl)oxy-oxophosphanium |
InChI |
InChI=1S/C9H18O3P/c1-7-3-5-9(6-4-7)12-13(11)8(2)10/h7-10H,3-6H2,1-2H3/q+1 |
Clé InChI |
YIVAXMUCGMPWRL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)O[P+](=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14375319.png)
![2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14375320.png)


![1-Butoxybenzo[e]pyrene](/img/structure/B14375331.png)


![3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14375360.png)

![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)


